D-Mannitol-13C

Description

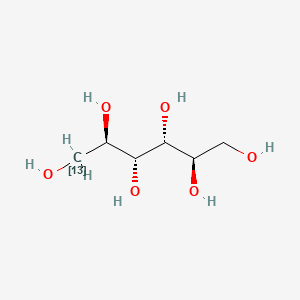

Structure

3D Structure

Properties

IUPAC Name |

(2R,3R,4R,5R)-(113C)hexane-1,2,3,4,5,6-hexol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/t3-,4-,5-,6-/m1/s1/i1+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBPFZTCFMRRESA-CCCNNFAYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([C@@H]([C@@H]([13CH2]O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80745801 | |

| Record name | D-(1-~13~C)Mannitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80745801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132202-29-0 | |

| Record name | D-(1-~13~C)Mannitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80745801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Purification of D-Mannitol-13C

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification methods for ¹³C-labeled D-Mannitol (D-Mannitol-¹³C), a crucial isotopically labeled sugar alcohol used in various research and pharmaceutical applications. This document details chemical and enzymatic synthesis routes, purification protocols, and methods for quantitative analysis, presented in a format tailored for scientific professionals.

Introduction to D-Mannitol-¹³C

D-Mannitol, a six-carbon sugar alcohol, is an important osmotic diuretic and a versatile excipient in pharmaceutical formulations. The ¹³C-labeled analogue, D-Mannitol-¹³C, serves as a valuable tracer in metabolic studies, particularly for investigating carbohydrate metabolism and intestinal permeability. Its use in conjunction with techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy allows for precise tracking and quantification in biological systems.

Synthesis of D-Mannitol-¹³C

The synthesis of D-Mannitol-¹³C can be approached through two primary strategies: the chemical reduction of a ¹³C-labeled hexose precursor or the catalytic hydrogenation of a ¹³C-labeled fructose. The choice of method often depends on the desired labeling pattern and the availability of the starting materials.

Chemical Synthesis via Reduction of D-Mannose-¹³C

A common and effective method for preparing D-Mannitol-¹³C involves the reduction of D-Mannose-¹³C. This precursor can be synthesized from the more readily available D-Glucose-¹³C through an epimerization reaction.

2.1.1. Experimental Protocol: Epimerization of D-Glucose-¹³C to D-Mannose-¹³C

This protocol is adapted from established methods for the epimerization of aldoses.

-

Reaction Setup: In a round-bottom flask, dissolve D-Glucose-¹³C (1 equivalent) in distilled water to make a 10% (w/v) solution.

-

Catalyst Addition: Add molybdic acid (0.05 equivalents) as the catalyst.

-

pH Adjustment: Adjust the pH of the solution to 3.5 using a suitable acid (e.g., hydrochloric acid).

-

Reaction Conditions: Heat the mixture to 90-100°C and maintain this temperature for 2-3 hours with constant stirring.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and neutralize it with a suitable base (e.g., sodium bicarbonate). The resulting solution contains a mixture of D-Glucose-¹³C and D-Mannose-¹³C.

2.1.2. Experimental Protocol: Reduction of D-Mannose-¹³C to D-Mannitol-¹³C

This protocol utilizes sodium borohydride for the reduction of the aldehyde group in D-Mannose-¹³C.

-

Dissolution: Dissolve the crude D-Mannose-¹³C obtained from the epimerization step in distilled water.

-

Reduction: Cool the solution in an ice bath and slowly add sodium borohydride (NaBH₄, 1.5 equivalents) in small portions while stirring.

-

Reaction Time: Continue stirring the reaction mixture at room temperature for 2-4 hours.

-

Quenching: Decompose the excess NaBH₄ by the careful addition of acetic acid until the effervescence ceases.

-

Purification: The resulting solution containing D-Mannitol-¹³C is then ready for purification.

Catalytic Hydrogenation of D-Fructose-¹³C

An alternative route involves the catalytic hydrogenation of D-Fructose-¹³C, which yields a mixture of D-Mannitol-¹³C and D-Sorbitol-¹³C. The selectivity towards D-Mannitol-¹³C can be influenced by the choice of catalyst and reaction conditions.

2.2.1. Experimental Protocol: Catalytic Hydrogenation

This protocol is based on established procedures for the hydrogenation of fructose.[1]

-

Catalyst Preparation: Prepare a suitable catalyst, such as a copper-based catalyst (e.g., Cu/SiO₂) or a ruthenium-based catalyst (e.g., Ru/C).

-

Reaction Setup: In a high-pressure autoclave, dissolve D-Fructose-¹³C in a suitable solvent (e.g., water or a water/ethanol mixture). Add the catalyst to the solution.

-

Hydrogenation: Seal the autoclave, purge with hydrogen gas, and then pressurize with hydrogen to the desired pressure (e.g., 50-100 bar). Heat the mixture to a specified temperature (e.g., 100-150°C) with vigorous stirring.

-

Reaction Time: Maintain the reaction conditions for several hours until the consumption of hydrogen ceases.

-

Work-up: After cooling and depressurizing the reactor, filter the mixture to remove the catalyst. The filtrate contains D-Mannitol-¹³C and D-Sorbitol-¹³C and is ready for purification.

Table 1: Comparison of Synthesis Methods for D-Mannitol-¹³C

| Feature | Chemical Synthesis (via D-Mannose-¹³C) | Catalytic Hydrogenation (via D-Fructose-¹³C) |

| Starting Material | D-Glucose-¹³C | D-Fructose-¹³C |

| Key Steps | Epimerization, Reduction | Hydrogenation |

| Primary Product(s) | D-Mannitol-¹³C | D-Mannitol-¹³C and D-Sorbitol-¹³C |

| Typical Yield | Moderate to High | Variable, depends on selectivity |

| Key Advantages | High stereoselectivity for D-Mannitol-¹³C | Potentially fewer steps if starting from D-Fructose-¹³C |

| Key Disadvantages | Multi-step process | Produces a mixture of isomers requiring separation |

Purification of D-Mannitol-¹³C

Purification is a critical step to isolate D-Mannitol-¹³C from unreacted starting materials, byproducts, and isomeric impurities. Chromatographic techniques are most effective for achieving high purity.

Anion-Exchange Chromatography

Anion-exchange chromatography can effectively separate sugar alcohols from other sugars.

3.1.1. Experimental Protocol: Anion-Exchange Chromatography

-

Column Preparation: Pack a chromatography column with a suitable anion-exchange resin (e.g., a borate-charged resin).

-

Sample Loading: Load the crude D-Mannitol-¹³C solution onto the column.

-

Elution: Elute the column with a suitable buffer system. For sugar separations, a borate buffer is often used to form charged complexes with the sugars, allowing for their separation on the anion-exchange resin.[2] A gradient of increasing borate concentration can be employed to elute the components.

-

Fraction Collection: Collect fractions and analyze them for the presence of D-Mannitol-¹³C using an appropriate method (e.g., TLC or HPLC).

-

Desalting: Pool the fractions containing pure D-Mannitol-¹³C and remove the buffer salts, for example, by using a desalting column or through recrystallization.

High-Performance Liquid Chromatography (HPLC)

Preparative HPLC is a powerful technique for obtaining highly pure D-Mannitol-¹³C. Ion-exclusion chromatography is particularly well-suited for the separation of sugar alcohols.[3][4]

3.2.1. Experimental Protocol: Preparative HPLC

-

Column: Utilize a preparative ion-exclusion HPLC column (e.g., a column packed with a sulfonated polystyrene-divinylbenzene resin in the calcium or lead form).

-

Mobile Phase: Use deionized water as the mobile phase.

-

Injection: Inject the concentrated and filtered crude D-Mannitol-¹³C solution onto the column.

-

Detection: Use a refractive index (RI) detector to monitor the elution of the sugar alcohols.

-

Fraction Collection: Collect the fraction corresponding to the D-Mannitol-¹³C peak.

-

Solvent Removal: Remove the solvent from the collected fraction by lyophilization or rotary evaporation to obtain the pure D-Mannitol-¹³C.

Table 2: Purification Methodologies for D-Mannitol-¹³C

| Parameter | Anion-Exchange Chromatography | Preparative HPLC (Ion-Exclusion) |

| Stationary Phase | Anion-exchange resin (e.g., borate form) | Sulfonated polystyrene-divinylbenzene resin (Ca²⁺ or Pb²⁺ form) |

| Mobile Phase | Borate buffer gradient | Deionized water |

| Separation Principle | Formation of charged sugar-borate complexes | Ion exclusion, size exclusion, and ligand exchange |

| Typical Purity | >95% | >99% |

| Advantages | Good for removing unreacted sugars | High resolution and purity, simple mobile phase |

| Disadvantages | Requires a desalting step | Requires specialized columns and equipment |

Quantitative Analysis and Characterization

The purity and identity of the synthesized D-Mannitol-¹³C must be confirmed using analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR and ¹H NMR are essential for confirming the isotopic labeling and the structure of the final product. The ¹³C NMR spectrum of D-Mannitol shows characteristic peaks for the six carbon atoms.[5][6][7]

-

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of D-Mannitol-¹³C and to determine the isotopic enrichment.

Table 3: Analytical Data for D-Mannitol-¹³C

| Analysis | Expected Result |

| ¹³C NMR (in D₂O) | Chemical shifts corresponding to the six carbon atoms of the mannitol backbone, with the positions of the ¹³C labels showing enhanced signals. |

| ¹H NMR (in D₂O) | A complex multiplet pattern consistent with the structure of D-mannitol. |

| Mass Spectrometry (ESI-MS) | A molecular ion peak corresponding to the mass of the ¹³C-labeled D-Mannitol (e.g., [M+Na]⁺). The exact mass will depend on the number of ¹³C atoms incorporated. |

| Purity (by HPLC) | A single major peak with a retention time matching that of a D-mannitol standard. Purity is typically >98%. |

Visualizing the Workflow

The following diagrams illustrate the key workflows for the synthesis and purification of D-Mannitol-¹³C.

Caption: Synthesis pathways for D-Mannitol-¹³C.

Caption: Purification and analysis workflow for D-Mannitol-¹³C.

References

- 1. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 2. Methods for Separating Sugars : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. scispace.com [scispace.com]

- 5. D-Mannitol (69-65-8) 13C NMR spectrum [chemicalbook.com]

- 6. Human Metabolome Database: 13C NMR Spectrum (1D, D2O, experimental) (HMDB0000765) [hmdb.ca]

- 7. bmse000099 D-Mannitol at BMRB [bmrb.io]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Physicochemical Properties of 13C Labeled Mannitol

This guide provides a comprehensive overview of the core physicochemical properties of 13C labeled mannitol, a critical stable isotope-labeled internal standard used in various scientific applications, including metabolic research and drug development. The inclusion of a 13C isotope allows for the differentiation and quantification of mannitol in complex biological matrices through mass spectrometry and nuclear magnetic resonance.

Core Physicochemical Properties

The fundamental physicochemical characteristics of 13C labeled mannitol are pivotal for its application in experimental settings. While the isotopic label introduces a marginal increase in molecular weight, other properties such as melting point and solubility remain largely consistent with the unlabeled D-mannitol.

| Property | Value | Experimental Method |

| Chemical Formula | C₅¹³CH₁₄O₆ (for singly labeled) | Mass Spectrometry |

| Molecular Weight | Approximately 183.17 g/mol (for singly labeled) | Mass Spectrometry |

| Melting Point | 165-169 °C | Differential Scanning Calorimetry (DSC) |

| Solubility in Water | 21.6 g/100 mL at 25 °C | Gravimetric Analysis |

| Appearance | White crystalline powder | Visual Inspection |

Spectroscopic Profile

Spectroscopic analysis is essential for confirming the identity, purity, and structural integrity of 13C labeled mannitol.

| Spectroscopic Data | Observation |

| ¹H NMR | Spectrum is consistent with the structure of mannitol. |

| ¹³C NMR | Shows a significant enhancement of the signal corresponding to the labeled carbon atom, confirming the position of the isotopic label. |

| Mass Spectrometry | The molecular ion peak is observed at a higher m/z value compared to unlabeled mannitol, corresponding to the number of ¹³C atoms incorporated. |

Experimental Protocols

Detailed methodologies are crucial for the accurate determination of the physicochemical properties of 13C labeled mannitol.

Determination of Melting Point via Differential Scanning Calorimetry (DSC)

-

Sample Preparation: A small amount of the 13C labeled mannitol (typically 1-5 mg) is accurately weighed and hermetically sealed in an aluminum pan.

-

Instrument Setup: A DSC instrument is calibrated using standard reference materials (e.g., indium).

-

Thermal Analysis: The sample is heated at a constant rate, typically 10 °C/min, under a nitrogen atmosphere.

-

Data Acquisition: The heat flow to the sample is measured as a function of temperature.

-

Analysis: The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram.

Workflow for Solubility Determination

Caption: Workflow for determining the solubility of 13C labeled mannitol.

¹³C NMR Spectroscopy for Isotopic Label Confirmation

-

Sample Preparation: Approximately 10-20 mg of the 13C labeled mannitol is dissolved in a deuterated solvent (e.g., D₂O) in an NMR tube.

-

Instrument Tuning: The NMR spectrometer is tuned to the ¹³C frequency.

-

Data Acquisition: A ¹³C NMR spectrum is acquired using appropriate parameters (e.g., pulse sequence, acquisition time, and relaxation delay).

-

Spectral Analysis: The chemical shift of the enhanced signal is compared to known values for mannitol to confirm the position of the ¹³C label.

Application in Metabolic Pathway Tracing

13C labeled mannitol is a valuable tool for tracing metabolic pathways. The workflow below illustrates its use in elucidating the fate of mannitol in a biological system.

Caption: Workflow for metabolic pathway analysis using 13C labeled mannitol.

This guide provides a foundational understanding of the physicochemical properties of 13C labeled mannitol, essential for its effective use in research and development. The provided experimental protocols and workflows offer a starting point for the practical application of this important analytical standard.

Applications of D-Mannitol-13C in Metabolomics: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the applications of D-Mannitol-13C in metabolomics, with a primary focus on its role as a stable isotope tracer for assessing intestinal permeability. While the broader applications of carbon-13 labeled compounds in metabolic flux analysis are discussed, this guide highlights the unique suitability of this compound for transport and absorption studies due to its limited metabolism in mammals. Detailed experimental protocols for the quantification of this compound in biological matrices, quantitative data from key studies, and visualizations of relevant metabolic pathways and experimental workflows are presented to equip researchers with the necessary information to incorporate this valuable tool into their studies.

Introduction: The Role of Stable Isotopes in Metabolomics

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, provides a functional readout of the physiological state of a biological system. The use of stable isotope tracers, particularly carbon-13 (¹³C), has revolutionized the field by enabling the dynamic tracking of metabolic pathways and the quantification of metabolic fluxes.[1][2] Unlike radioactive isotopes, stable isotopes are non-radioactive and safe for use in human studies.[3] By introducing a ¹³C-labeled substrate into a biological system, researchers can trace the fate of the labeled carbon atoms through various metabolic transformations, providing insights into pathway activity that cannot be obtained from static metabolite concentration measurements alone.[4][5]

D-Mannitol, a sugar alcohol, is of particular interest in metabolomics. While extensively metabolized by various microorganisms, it is poorly absorbed and minimally metabolized by mammals.[6] This characteristic makes ¹³C-labeled D-mannitol (this compound) an ideal tracer for specific applications, most notably for the assessment of intestinal permeability.

Core Application: Assessment of Intestinal Permeability

The primary and most well-documented application of this compound in metabolomics is as a biomarker for measuring intestinal permeability, often referred to as "leaky gut".[7][8][9] The principle of this test lies in the differential absorption of two non-metabolized sugar probes: a monosaccharide like mannitol and a disaccharide like lactulose. After oral administration, these probes are absorbed paracellularly, and their subsequent excretion in urine is quantified. An increased ratio of lactulose to mannitol in the urine is indicative of compromised intestinal barrier function.

The Advantage of this compound over Unlabeled Mannitol

The use of unlabeled (¹²C) mannitol in permeability tests is hampered by its natural presence in various foods and its production by gut microbiota.[3][6] This leads to a significant and variable baseline excretion of ¹²C-mannitol in urine, which can confound the results of the permeability test.[3][9] this compound overcomes this limitation. Since ¹³C is a rare isotope of carbon, the natural abundance of this compound is extremely low.[3] This results in a significantly lower and more consistent baseline, thereby increasing the sensitivity and reliability of the intestinal permeability assessment.[3][9] Studies have shown that the baseline urinary concentration of ¹³C-mannitol is approximately 20-fold lower than that of ¹²C-mannitol.[3][9]

Quantitative Data from Intestinal Permeability Studies

The following tables summarize key quantitative data from a study comparing the use of ¹²C-mannitol and this compound for intestinal permeability assessment in healthy volunteers.[3]

Table 1: Analytical Performance of Mannitol Quantification by HPLC-MS/MS [3]

| Parameter | Value (for Mannitol) |

| Limit of Detection (LoD) | 0.021 pg/mL |

| Limit of Quantification (LoQ) | 0.029 pg/mL (CV of 14%) |

| Routine LoQ for Testing | 0.3 pg/mL |

Table 2: Baseline Urinary Excretion of ¹²C-Mannitol vs. This compound [3]

| Analyte | Mean Baseline Cumulative Excretion (mg) | Fold Difference |

| ¹²C-Mannitol | Significantly higher | ~20-fold higher than ¹³C-Mannitol |

| This compound | Significantly lower |

Table 3: Cumulative Urinary Excretion after Oral Administration (100 mg of each) [3]

| Time Interval | This compound Excretion (mg) | ¹²C-Mannitol Excretion (mg) |

| 0-2 hours | Peak excretion | Lower than 8-24h peak |

| 2-8 hours | Decreasing excretion | |

| 8-24 hours | Low excretion | Continued high excretion |

| Total 24h | ~31 mg | ~78 mg |

Experimental Protocols

Quantification of this compound in Urine for Intestinal Permeability Testing

This protocol is adapted from a validated method for the analysis of urinary sugars using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).[3]

3.1.1. Materials and Reagents

-

This compound (as the test probe)

-

Lactulose (as a co-probe)

-

¹³C₆-D-Mannitol (as an internal standard)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Ammonium Acetate

-

Urine collection containers

3.1.2. Sample Preparation

-

Perform timed urine collections (e.g., 0-2h, 2-8h, 8-24h) after oral administration of the sugar probes.[3]

-

To a 96-well plate, add 25 µL of each urine sample, quality control, and calibrator.[3]

-

Add 250 µL of the internal standard solution (¹³C₆-D-Mannitol in 5% methanol/water with 0.1 mM ammonium acetate) to each well for an 11-fold dilution.[3]

-

Seal the plate and vortex for 1 minute.

3.1.3. HPLC Conditions [3]

-

HPLC System: Cohesive LC system or equivalent

-

Column: CARBOSep CoreGel 87C (300 × 7.8 mm, 9 µm)

-

Mobile Phase: Isocratic 5% methanol in water containing 0.1 mM ammonium acetate

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 85°C

-

Injection Volume: 10 µL

3.1.4. Mass Spectrometry Conditions [3]

-

Mass Spectrometer: API 5000 triple quadrupole mass spectrometer or equivalent

-

Ionization Mode: Electrospray Ionization (ESI), negative mode

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

¹²C-Mannitol: 181.05 -> 89

-

¹³C-Mannitol (with one ¹³C): 182.05 -> 89

-

¹³C₆-D-Mannitol (Internal Standard): 186.9 -> 60.9

-

-

Source Temperature: 700°C

3.1.5. Calibration

-

Prepare a six-point standard curve for mannitol over a concentration range of 0-500 µg/mL.[3]

This compound in Metabolic Flux Analysis (MFA)

¹³C-Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of intracellular metabolic pathways.[2][10][11] The core principle of ¹³C-MFA involves introducing a ¹³C-labeled substrate and measuring the distribution of ¹³C isotopes in downstream metabolites.[12] This labeling pattern is then used in computational models to estimate the fluxes through the metabolic network.[13][14]

While tracers like ¹³C-glucose and ¹³C-glutamine are commonly used to probe central carbon metabolism, this compound is not a typical tracer for intracellular MFA in mammalian systems.[10] This is due to its aforementioned poor absorption and minimal metabolism by mammalian cells. However, this very property makes it an excellent tracer for studying transport phenomena. In the context of drug development, this compound could be utilized to assess the impact of a drug candidate on intestinal permeability.

In microbial or plant metabolomics, where mannitol is actively metabolized, this compound could serve as a valuable tracer to elucidate the fluxes through mannitol-related pathways.[15]

Visualizations: Pathways and Workflows

Mannitol Metabolism in Microorganisms

The following diagram illustrates the general metabolic pathways for mannitol in bacteria. This is relevant for understanding the potential for microbial metabolism of mannitol in the gut, which can interfere with intestinal permeability tests when using unlabeled mannitol.

Caption: Bacterial metabolism of D-mannitol.

Experimental Workflow for Intestinal Permeability Assessment

This diagram outlines the typical workflow for a clinical study assessing intestinal permeability using this compound.

References

- 1. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]

- 2. (13)C-based metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 13C Mannitol as a Novel Biomarker for Measurement of Intestinal Permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Stable Isotope Tracers for Metabolic Pathway Analysis | Springer Nature Experiments [experiments.springernature.com]

- 5. Metabolic pathway analysis using stable isotopes in patients with cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. Detection of 13C-Mannitol and Other Saccharides Using Tandem Mass Spectrometry for Evaluation of Intestinal Permeability or Leaky Gut - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. (13) C mannitol as a novel biomarker for measurement of intestinal permeability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 13. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]

- 14. publications.rwth-aachen.de [publications.rwth-aachen.de]

- 15. A New Pathway for Mannitol Metabolism in Yeasts Suggests a Link to the Evolution of Alcoholic Fermentation - PMC [pmc.ncbi.nlm.nih.gov]

D-Mannitol-13C as a Metabolic Tracer In Vivo: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in vivo applications of D-Mannitol-13C as a metabolic tracer. While traditionally viewed as metabolically inert in humans, recent research has highlighted its utility in two primary areas: as a gold-standard probe for assessing intestinal permeability and as a tracer for investigating the metabolic activity of the gut microbiome. This document details the underlying principles of these applications, provides structured quantitative data from in vivo studies, outlines detailed experimental protocols, and presents visual diagrams of key pathways and workflows.

Introduction: The Evolving Role of this compound in Metabolic Research

D-Mannitol, a six-carbon sugar alcohol, has long been considered to be poorly absorbed and minimally metabolized by mammalian tissues. Consequently, its 13C-labeled counterpart, this compound, has found a crucial application as a stable isotope tracer for in vivo studies. Its primary and most established use is in the assessment of intestinal barrier function. Due to its low background levels in the body compared to the unlabeled 12C-mannitol, this compound offers a significantly improved signal-to-noise ratio, making it a superior choice for sensitive and accurate measurements of intestinal permeability.[1][2]

More recently, the focus has expanded to the interaction of D-mannitol with the gut microbiota. It is now understood that while host metabolism of mannitol is negligible, it is readily fermented by intestinal bacteria into short-chain fatty acids (SCFAs). This opens up a new avenue for the use of this compound as a tracer to non-invasively study the metabolic output and activity of the gut microbiome.

This guide will delve into both of these key in vivo applications, providing the necessary technical details for researchers and drug development professionals to design, execute, and interpret studies using this compound.

Core Applications of this compound as an In Vivo Tracer

Assessment of Intestinal Permeability

The most common in vivo application of this compound is in the dual-sugar absorption test, often alongside a larger, less permeable sugar like lactulose. The principle of this test is that small molecules like mannitol are readily absorbed through the transcellular pathway (through the enterocytes) of the small intestine, while larger molecules like lactulose are primarily absorbed through the paracellular pathway (between enterocytes). An increased ratio of lactulose to mannitol excretion in the urine is indicative of compromised intestinal barrier integrity, often referred to as "leaky gut."[3]

The use of 13C-labeled mannitol significantly enhances the accuracy of this test by overcoming the challenges associated with baseline levels of naturally occurring 12C-mannitol from dietary sources.[1][2] Studies have shown that baseline contamination of 13C-mannitol is approximately 20-fold lower than that of 12C-mannitol.[1][2]

Tracer for Gut Microbiome Metabolism

Orally administered D-mannitol that is not absorbed in the small intestine transits to the colon, where it becomes a substrate for fermentation by the resident microbiota. The primary metabolic end-products of this fermentation are SCFAs, predominantly butyrate and propionate. By using this compound, researchers can trace the conversion of mannitol into these key microbial metabolites, providing insights into the metabolic capacity and function of the gut microbiome.

Quantitative Data from In Vivo Studies

The following tables summarize quantitative data from in vivo studies utilizing this compound and its unlabeled counterpart.

Table 1: Urinary Excretion of Orally Administered Mannitol in Healthy Adults

| Parameter | 13C-Mannitol | 12C-Mannitol | Reference |

| Oral Dose | 100 mg | 100 mg | [1] |

| Baseline Cumulative Excretion | Significantly lower (approx. 20-fold) | Higher due to dietary sources | [1][2] |

| 0-2 Hour Cumulative Excretion | 105-fold increase from baseline | 6-fold increase from baseline | [1] |

| 24-Hour Cumulative Excretion | 31 mg (mean) | 78 mg (mean) | [1] |

Table 2: Pharmacokinetics of Intravenously Administered Mannitol in Humans

| Parameter | Value (Mean ± SD) | Reference |

| Dose | 0.5 - 0.7 g/kg (as a 15 min IV infusion) | [4] |

| Distribution Half-life (t½α) | 2.11 ± 2.67 min | [4] |

| Elimination Half-life (t½β) | 71.15 ± 27.02 min | [4] |

| Volume of Distribution (Vd) | 0.47 ± 0.50 L/kg | [4] |

| Total Body Clearance | 7.15 ± 10.23 mL/min/kg | [4] |

Note: Pharmacokinetic data for intravenously administered mannitol is provided for context, as detailed plasma pharmacokinetic studies specifically for orally administered this compound are limited in the reviewed literature.

Experimental Protocols

Protocol for Intestinal Permeability Assessment

This protocol is a generalized procedure based on common practices in clinical studies.

Objective: To assess small intestinal permeability using the lactulose/13C-mannitol dual-sugar absorption test.

Materials:

-

This compound (e.g., 100 mg)

-

Lactulose (e.g., 1 g)

-

250 ml of water

-

Urine collection containers

-

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) system

Procedure:

-

Patient Preparation: Patients should fast overnight (minimum 8 hours). A baseline urine sample is collected before the test.

-

Tracer Administration: A solution containing 100 mg of this compound and 1 g of lactulose dissolved in 250 ml of water is administered orally.[5]

-

Urine Collection: Urine is collected over a specified period, typically in fractions. Common collection intervals are 0-2 hours for small bowel permeability and 8-24 hours for an indication of colonic permeability.[1] Some protocols may use a single 5 or 6-hour collection.

-

Sample Processing: The total volume of urine for each collection period is measured. An aliquot is taken and stored at -20°C or lower until analysis.

-

Sample Analysis: The concentrations of 13C-mannitol and lactulose in the urine samples are quantified using a validated HPLC-MS/MS method.

-

Data Analysis: The percentage of ingested 13C-mannitol and lactulose excreted in the urine is calculated for each time period. The ratio of lactulose to 13C-mannitol excretion is then determined. An increased ratio compared to a healthy control population indicates increased intestinal permeability.

Protocol for a Gut Microbiome Metabolism Study

This protocol outlines a general approach for tracing the microbial fermentation of this compound.

Objective: To quantify the production of 13C-labeled short-chain fatty acids from this compound by the gut microbiota.

Materials:

-

This compound (dose will vary depending on the animal model and study design)

-

Fecal sample collection tubes

-

Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy system

-

Reagents for SCFA extraction

Procedure:

-

Animal Model and Acclimatization: An appropriate animal model (e.g., rodents) is chosen. Animals are acclimatized to the housing and diet for a defined period.

-

Tracer Administration: this compound is administered orally, typically via gavage or in the drinking water.

-

Fecal Sample Collection: Fecal samples are collected at baseline and at various time points after tracer administration.

-

Sample Processing: Fecal samples are immediately frozen and stored at -80°C. SCFAs are extracted from the fecal matter using a suitable protocol (e.g., acid-ether extraction).

-

Sample Analysis: The extracted SCFAs are derivatized (for GC-MS) and analyzed to determine the concentration and isotopic enrichment of individual SCFAs (e.g., butyrate, propionate).

-

Data Analysis: The incorporation of 13C from this compound into the SCFA pool is calculated. This provides a measure of the rate and extent of mannitol fermentation by the gut microbiota.

Visualization of Pathways and Workflows

In Vivo Fate of Orally Administered this compound

Caption: In vivo fate of oral this compound.

Experimental Workflow for Intestinal Permeability Assay

References

- 1. 13C Mannitol as a Novel Biomarker for Measurement of Intestinal Permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 2. (13) C mannitol as a novel biomarker for measurement of intestinal permeability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Measurement of intestinal permeability using lactulose and mannitol with conventional five hours and shortened two hours urine collection by two different methods: HPAE-PAD and LC-MSMS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mannitol pharmacokinetics and serum osmolality in dogs and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ClinicalTrials.gov [clinicaltrials.gov]

An In-depth Technical Guide to Exploratory Studies Using D-Mannitol-¹³C

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Mannitol, a six-carbon sugar alcohol, is a versatile excipient and osmotic diuretic with a well-established safety profile in the pharmaceutical industry. The introduction of a stable isotope label, specifically Carbon-13 (¹³C), into the D-mannitol structure has opened up new avenues for its use in exploratory research and clinical diagnostics. D-Mannitol-¹³C serves as a powerful tracer, enabling the non-invasive investigation of various physiological and pathophysiological processes with high precision and specificity. This technical guide provides a comprehensive overview of the current and emerging applications of D-Mannitol-¹³C, with a focus on detailed experimental protocols, quantitative data analysis, and the underlying biochemical pathways.

Core Applications of D-Mannitol-¹³C

The unique properties of D-Mannitol-¹³C make it an ideal probe for several key areas of research:

-

Intestinal Permeability Assessment: D-Mannitol is poorly absorbed by the intestinal epithelium, making its excretion a marker of paracellular pathway integrity. The use of ¹³C-labeled mannitol overcomes the limitations of using unlabeled mannitol, which can be affected by dietary intake and endogenous production, thus offering a more accurate measure of "leaky gut" conditions.[1][2]

-

Oral-Cecal Transit Time (OCTT) Measurement: As D-mannitol is not absorbed in the small intestine, it travels to the colon where it is metabolized by the gut microbiota. By tracking the appearance of ¹³CO₂ in the breath after oral administration of D-Mannitol-¹³C, researchers can accurately determine the time it takes for a substance to travel from the mouth to the cecum.[3] This is a valuable tool for studying gut motility in various gastrointestinal disorders.

-

Bacterial Infection and Overgrowth Detection: Many pathogenic and commensal bacteria can metabolize mannitol. When D-Mannitol-¹³C is administered, bacteria-specific metabolism releases ¹³CO₂, which can be detected in the breath. This principle is being explored for the rapid and non-invasive diagnosis of bacterial infections and small intestinal bacterial overgrowth (SIBO).

Experimental Protocols

Synthesis and Purification of D-Mannitol-¹³C

While D-Mannitol-¹³C is commercially available from various suppliers, understanding its synthesis is crucial for customized labeling strategies and quality control.[4]

Enzymatic Synthesis from ¹³C-D-Fructose:

A common and stereospecific method for producing D-mannitol is the enzymatic reduction of D-fructose.[5] This can be adapted for the synthesis of D-Mannitol-¹³C using a ¹³C-labeled fructose precursor.

-

Reaction: The reduction of ¹³C-D-fructose to ¹³C-D-mannitol is catalyzed by the enzyme mannitol dehydrogenase (MDH), which requires the cofactor NADH.[5]

-

Cofactor Regeneration: To make the process cost-effective, the resulting NAD⁺ is continuously regenerated back to NADH. A common method is to use a coupled reaction with formate dehydrogenase (FDH), which oxidizes formate to CO₂.[5]

-

Protocol Outline:

-

Dissolve ¹³C-D-fructose and a molar excess of sodium formate in a suitable buffer (e.g., Tris-HCl).

-

Add NAD⁺ to the solution.

-

Initiate the reaction by adding mannitol dehydrogenase and formate dehydrogenase.

-

Maintain the reaction at an optimal temperature (e.g., 25-40°C) and pH.[5]

-

Monitor the reaction progress by measuring the consumption of fructose or the formation of mannitol using techniques like HPLC.

-

Once the reaction is complete, denature and remove the enzymes (e.g., by heat treatment followed by centrifugation or ultrafiltration).

-

Chemical Synthesis from ¹³C-D-Glucose:

D-mannitol can also be synthesized by the chemical reduction of a mixture of ¹³C-D-glucose and ¹³C-D-fructose.[6]

-

Isomerization: ¹³C-D-glucose can be isomerized to a mixture of ¹³C-D-glucose and ¹³C-D-fructose using glucose isomerase.[6]

-

Hydrogenation: The resulting sugar mixture is then hydrogenated using a catalyst, such as Raney nickel or a copper-on-silica catalyst, under high pressure and temperature.[6][7] This process yields a mixture of ¹³C-D-mannitol and ¹³C-D-sorbitol, which then requires purification.

Purification:

-

Crystallization: D-mannitol has a lower solubility in water compared to its epimer, sorbitol. This property is exploited for purification by fractional crystallization from an aqueous solution.[8]

-

Chromatography: For higher purity, column chromatography using silica gel or ion-exchange resins can be employed to separate D-mannitol from other sugar alcohols and reaction byproducts.[4]

Analytical Methodologies

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) for Urinary ¹³C-Mannitol Analysis:

This is the gold standard for quantifying ¹³C-mannitol in urine for intestinal permeability studies.[1][9][10]

-

Sample Preparation:

-

Collect urine samples at specified time intervals after oral administration of ¹³C-mannitol.

-

Centrifuge the urine to remove any particulate matter.

-

Dilute a small aliquot of the urine sample with an internal standard solution (e.g., uniformly labeled ¹³C₆-mannitol if analyzing a singly labeled mannitol).[1]

-

-

Chromatographic Separation:

-

Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) in the negative ion mode is commonly employed.[1]

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. The transitions monitored would be specific for the parent and fragment ions of ¹³C-mannitol and the internal standard. For example, for ¹³C₁-Mannitol, the transition could be 182.05 -> 89.[1]

-

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹³C-NMR is a powerful tool for confirming the position of the ¹³C label within the mannitol molecule and for tracing its metabolic fate.[11]

-

Sample Preparation:

-

Dissolve the ¹³C-mannitol sample in a deuterated solvent, typically deuterium oxide (D₂O) for biological samples.

-

The concentration should be optimized based on the instrument's sensitivity, but for direct ¹³C detection, concentrations of around 10 mM are often sufficient on a modern spectrometer with a cryoprobe.[12]

-

Transfer the solution to a high-quality NMR tube.

-

-

NMR Parameters:

-

Spectrometer: A high-field NMR spectrometer (e.g., 600 MHz or higher) is recommended for better sensitivity and resolution.[13]

-

Pulse Sequence: A simple one-pulse experiment with proton decoupling is typically used for a standard 1D ¹³C spectrum.

-

Acquisition Parameters: Key parameters to optimize include the acquisition time (AQ), relaxation delay (D1), and the number of scans (NS). For quantitative analysis, a longer relaxation delay is necessary to ensure full relaxation of all carbon nuclei.[14]

-

¹³C Breath Test Analysis:

This non-invasive technique measures the ratio of ¹³CO₂ to ¹²CO₂ in exhaled breath.

-

Sample Collection:

-

Collect a baseline breath sample before administering the ¹³C-mannitol.

-

The subject then ingests the ¹³C-mannitol solution.

-

Collect subsequent breath samples at regular intervals (e.g., every 15-30 minutes) for a specified duration (e.g., 4-6 hours).[15][16] Breath is typically collected in specialized bags.

-

-

Analysis:

-

The ¹³CO₂/¹²CO₂ ratio is measured using an isotope ratio mass spectrometer (IRMS) or a non-dispersive infrared spectrometer (NDIRS).

-

The results are often expressed as the delta over baseline (DOB) value, which represents the change in the ¹³CO₂/¹²CO₂ ratio from the baseline.

-

Quantitative Data Presentation

The following tables summarize typical quantitative data from exploratory studies using D-Mannitol-¹³C.

Table 1: Intestinal Permeability Assessment in Healthy Volunteers

| Parameter | Value | Reference |

| Administered Dose of ¹³C-Mannitol | 100 mg | [1] |

| Administered Dose of Lactulose | 1 g | [1] |

| Baseline Urinary ¹³C-Mannitol | ~20-fold lower than ¹²C-Mannitol | [1] |

| 0-2 hour Cumulative ¹³C-Mannitol Excretion | 105-fold increase from baseline | [1] |

| 24-hour Cumulative ¹³C-Mannitol Excretion | ~31 mg | [1] |

| Analytical Method | HPLC-MS/MS | [1] |

| Limit of Detection (LOD) for Mannitol | 0.021 pg/mL | [1] |

| Limit of Quantification (LOQ) for Mannitol | 0.029 pg/mL | [1] |

Table 2: Oral-Cecal Transit Time (OCTT) Measurement in Mice

| Parameter | Value | Reference |

| Administered Dose of ¹³C-Mannitol (Oral Gavage) | 200 µL of 0.8 mg/mL solution | [3] |

| Administered Dose of ¹³C-Mannitol (Voluntary Feeding) | 160 µL of 100 mg/mL stock mixed in peanut butter | [3] |

| Peak ¹³CO₂ Production | Occurs upon arrival of mannitol in the cecum | [3] |

| Percentage of Tracer Oxidized within 6 hours | ~15% | [17] |

| Analytical Method | Off-Axis Integrated Cavity Output Spectroscopy | [3] |

Table 3: Small Intestinal Bacterial Overgrowth (SIBO) Breath Test (using ¹³C-Xylose as an analogue)

| Parameter | Value | Reference |

| Administered Dose of ¹³C-Xylose | 50 mg | [15] |

| Peak ¹³CO₂ Excretion in Healthy Controls | 2.5 hours | [15] |

| Diagnostic Criteria for SIBO | Peak ¹³CO₂ exceeding the maximum level in controls at the corresponding time | [15] |

| Sensitivity | 100% | [15] |

| Specificity | 67% | [15] |

| Analytical Method | Gas Chromatography with Mass Spectrometry | [15] |

Signaling Pathways and Experimental Workflows

Bacterial Metabolism of D-Mannitol

The metabolism of mannitol by bacteria is a key process underlying the use of D-Mannitol-¹³C in OCTT and SIBO studies. The primary pathway involves the transport of mannitol into the bacterial cell and its subsequent conversion to fructose-6-phosphate, which then enters glycolysis.

Caption: Bacterial metabolism of D-Mannitol-¹³C.

Experimental Workflow for Intestinal Permeability Test

The following diagram illustrates the typical workflow for an intestinal permeability study using D-Mannitol-¹³C.

Caption: Workflow for intestinal permeability assessment.

Experimental Workflow for ¹³C Breath Test

This workflow outlines the key steps in conducting a ¹³C breath test for applications such as OCTT or SIBO detection.

Caption: General workflow for a ¹³C breath test.

Emerging Exploratory Applications

The use of D-Mannitol-¹³C is not limited to the applications detailed above. Its properties as a stable, non-metabolized (by host) sugar alcohol make it a candidate for other exploratory studies:

-

Metabolic Flux Analysis: While not a primary substrate for mammalian cellular metabolism, ¹³C-labeled sugar alcohols could potentially be used to probe specific metabolic pathways in microorganisms or inborn errors of metabolism.[11][18][19][20]

-

Drug Delivery and Formulation Studies: As a common pharmaceutical excipient, ¹³C-labeled mannitol could be used to study the dissolution, absorption, and distribution of drug formulations in a non-radioactive manner.

-

Neuroscience Research: D-mannitol is used clinically to reduce intracranial pressure. ¹³C-labeled mannitol could be used in preclinical models to study its transport across the blood-brain barrier and its effects on brain metabolism and fluid dynamics using techniques like ¹³C-MRS.

Conclusion

D-Mannitol-¹³C is a valuable and versatile tool for researchers, scientists, and drug development professionals. Its application in assessing intestinal permeability, measuring oral-cecal transit time, and detecting bacterial metabolism offers significant advantages over traditional methods. The detailed protocols, quantitative data, and pathway diagrams provided in this guide serve as a comprehensive resource for designing and implementing exploratory studies with this powerful isotopic tracer. As analytical technologies continue to advance, the scope of applications for D-Mannitol-¹³C is expected to expand, further elucidating complex biological processes and aiding in the development of novel diagnostics and therapeutics.

References

- 1. 13C NMR Metabolomics: Applications at Natural Abundance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. biorxiv.org [biorxiv.org]

- 4. D -Mannitol-1-13C 13C 99atom 132202-29-0 [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Challenges in Enzymatic Route of Mannitol Production - PMC [pmc.ncbi.nlm.nih.gov]

- 8. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 9. Multiply 13C-substituted monosaccharides: synthesis of D-(1,5,6-13C3)glucose and D-(2,5,6-13C3)glucose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Breath Tests for the Non-invasive Diagnosis of Small Intestinal Bacterial Overgrowth: A Systematic Review With Meta-analysis [jnmjournal.org]

- 11. Optimization of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. NMR Sample Requirements and Preparation | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]

- 13. pubs.acs.org [pubs.acs.org]

- 14. 13C-Based Metabolic Flux Analysis: Fundamentals and Practice | Springer Nature Experiments [experiments.springernature.com]

- 15. The 13C-xylose breath test for the diagnosis of small bowel bacterial overgrowth in children - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Validation of the lactose-[13C]ureide breath test for determination of orocecal transit time by scintigraphy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

The Role of D-Mannitol-13C in Biomedical Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Mannitol, a six-carbon sugar alcohol, is a well-established compound in clinical practice, primarily utilized for its osmotic diuretic properties. The introduction of its stable isotope-labeled counterpart, D-Mannitol-13C, has opened new avenues for precise and sensitive measurements in biomedical research. This technical guide provides a comprehensive overview of the applications of this compound, with a primary focus on its role as a superior biomarker for intestinal permeability. Additionally, it explores its emerging applications in assessing the integrity of the blood-brain barrier and as a tracer for gastrointestinal transit time. This document details experimental protocols, presents quantitative data in structured tables, and provides visual diagrams of key processes to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Core Application: A Superior Biomarker for Intestinal Permeability

The most prominent and well-documented application of this compound is in the assessment of intestinal permeability, often referred to as the "leaky gut" test.[1][2][3][4] This test is crucial for investigating the pathophysiology of various gastrointestinal and systemic disorders, including celiac disease, inflammatory bowel disease (IBD), irritable bowel syndrome (IBS), and obesity.[1][5]

The Advantage of 13C Labeling

The traditional lactulose/mannitol (L/M) ratio test for intestinal permeability relies on the differential absorption of these two non-metabolized sugars. Mannitol, a monosaccharide, is readily absorbed by the small intestine, while lactulose, a disaccharide, is only minimally absorbed. An elevated urinary L/M ratio is indicative of increased intestinal permeability.

However, the use of unlabeled (¹²C) mannitol is hampered by a significant challenge: baseline contamination.[1][2] Mannitol is naturally present in various foods and commercial products, leading to high and variable baseline levels in urine, which can interfere with the accurate interpretation of test results.[1][2]

This compound overcomes this limitation by providing a distinct mass signature that can be accurately differentiated from naturally occurring ¹²C-mannitol using tandem mass spectrometry.[1][2] Studies have shown that this compound has approximately 20-fold lower baseline contamination compared to its unlabeled counterpart, significantly enhancing the sensitivity and reliability of the intestinal permeability assessment.[1][2]

Quantitative Data from a Human Volunteer Study

A study involving ten healthy volunteers who were co-administered ¹²C-mannitol, ¹³C-mannitol, and lactulose provides key quantitative insights into the superiority of the labeled compound.

| Parameter | ¹³C-Mannitol | ¹²C-Mannitol | Lactulose |

| Oral Dose | 100 mg | 100 mg | 1 g |

| Baseline Urinary Excretion (mean) | Significantly lower (~20-fold) | Higher | - |

| 0-2h Cumulative Urinary Excretion (fold increase from baseline) | 105-fold | 6-fold | - |

| 24h Cumulative Urinary Excretion (mean) | 31 mg | 78 mg | - |

Data sourced from Grover et al. (2016). Neurogastroenterology & Motility.[1]

Experimental Protocol: Intestinal Permeability Assessment

The following protocol outlines a typical experimental workflow for assessing intestinal permeability using this compound in human subjects.

1. Subject Preparation:

-

Subjects are required to fast overnight.

-

Dietary restrictions are provided to avoid foods containing high levels of natural mannitol.

2. Baseline Urine Collection:

-

A baseline urine sample is collected before the administration of the test sugars.

3. Administration of Test Solution:

-

A solution containing 100 mg of this compound, 100 mg of ¹²C-mannitol, and 1 g of lactulose dissolved in 250 mL of water is orally administered to the subjects.[1][5]

4. Timed Urine Collection:

-

Urine samples are collected at specific time intervals, typically 0-2 hours, 2-8 hours, and 8-24 hours post-administration.[1]

5. Sample Preparation and Analysis:

-

A 25 µL aliquot of each urine sample is mixed with an internal standard (e.g., ¹³C₆-mannitol).[1]

-

The samples are analyzed using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) to quantify the concentrations of this compound, ¹²C-mannitol, and lactulose.[1][3][4]

6. Data Analysis:

-

The cumulative excretion of each sugar is calculated for each time interval.

-

The lactulose to this compound ratio (L/¹³C-M ratio) is determined to assess intestinal permeability.

Visualization of the Experimental Workflow

Caption: A flowchart illustrating the key steps involved in the intestinal permeability test using this compound.

Emerging Applications of this compound

Beyond its primary use in gastroenterology, this compound is showing promise in other areas of biomedical research.

Assessment of Blood-Brain Barrier Integrity

The blood-brain barrier (BBB) is a critical physiological barrier that regulates the passage of substances between the blood and the central nervous system. Its integrity is crucial for maintaining brain homeostasis. A study in mice has demonstrated the use of [¹³C₆]mannitol as a marker for assessing BBB permeability.

In this research, [¹³C₆]mannitol and [¹³C₁₂]sucrose were administered intravenously to mice, and their concentrations in the brain were measured using ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS).[6] This method allows for the simultaneous quantification of these markers to provide insights into the permeability of the BBB.

Quantitative Data from a Mouse Study:

| Parameter | [¹³C₆]Mannitol |

| Molecular Weight | ~188 g/mol |

| Administration | Intravenous bolus |

| Analytical Method | UPLC-MS/MS |

| Brain Uptake | Low in intact BBB |

This data highlights the utility of labeled mannitol in preclinical models for studying BBB disruption in neurological diseases or for evaluating the delivery of therapeutic agents to the brain.

Tracer for Oral-Cecal Transit Time

A recent study has explored the use of ¹³C-mannitol as a non-invasive tracer to measure oral-cecal transit time (OCTT) in mice. This is based on the principle that mannitol is not absorbed by the host but is metabolized by the gut microbiota upon reaching the cecum, leading to the production of ¹³CO₂ which can be detected in the breath.

This novel application provides a valuable tool for studying gut motility and the impact of pharmacological interventions or disease states on gastrointestinal transit.

Potential in Metabolic Flux Analysis and Polyol Pathway Research

While specific protocols utilizing this compound are not yet widely published, its properties as a stable isotope-labeled sugar alcohol suggest its potential as a tracer in ¹³C-metabolic flux analysis (MFA). MFA is a powerful technique used to quantify the rates of metabolic reactions within a biological system. This compound could be employed to trace the activity of the polyol pathway, which is implicated in the pathogenesis of diabetic complications.[7][8]

The polyol pathway consists of two enzymatic steps: the reduction of glucose to sorbitol by aldose reductase, and the subsequent oxidation of sorbitol to fructose by sorbitol dehydrogenase. By introducing this compound, which is structurally similar to sorbitol, researchers could potentially trace its metabolic fate and investigate the kinetics of this pathway in various cell types and disease models.

Visualization of the Polyol Pathway

Caption: A diagram illustrating the two-step enzymatic conversion of glucose to fructose via the polyol pathway.

Application in Drug Development

The use of this compound in drug development is primarily centered around its application in assessing intestinal permeability. This is particularly relevant for:

-

Evaluating the effect of drugs on gut barrier function: New chemical entities can be screened for their potential to disrupt or enhance intestinal permeability.

-

Investigating drug-drug interactions: this compound can be used to study how co-administered drugs might alter gut absorption and permeability.

-

As a clinical trial biomarker: Changes in intestinal permeability, as measured by the L/¹³C-M ratio, can serve as a surrogate endpoint to assess the efficacy of therapeutic interventions for gastrointestinal disorders.[1][5]

Conclusion

This compound has emerged as a valuable tool in biomedical research, offering a significant improvement over its unlabeled counterpart for the assessment of intestinal permeability. Its low baseline contamination and distinct mass signature enable more sensitive and reliable measurements, making it an ideal biomarker for a range of clinical and research applications. Furthermore, its emerging roles in evaluating blood-brain barrier integrity and as a tracer for gastrointestinal transit highlight its versatility. As research progresses, this compound is poised to become an indispensable probe for elucidating complex biological processes and for advancing the development of novel therapeutics.

References

- 1. 13C Mannitol as a Novel Biomarker for Measurement of Intestinal Permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 2. (13) C mannitol as a novel biomarker for measurement of intestinal permeability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Detection of 13C-Mannitol and Other Saccharides Using Tandem Mass Spectrometry for Evaluation of Intestinal Permeability or Leaky Gut | Springer Nature Experiments [experiments.springernature.com]

- 4. Detection of 13C-Mannitol and Other Saccharides Using Tandem Mass Spectrometry for Evaluation of Intestinal Permeability or Leaky Gut - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ClinicalTrials.gov [clinicaltrials.gov]

- 6. researchgate.net [researchgate.net]

- 7. The polyol pathway is an evolutionarily conserved system for sensing glucose uptake - PMC [pmc.ncbi.nlm.nih.gov]

- 8. dash.harvard.edu [dash.harvard.edu]

D-Mannitol-13C as a Metabolic Tracer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

D-Mannitol, a sugar alcohol, has long been utilized in clinical and research settings for its osmotic properties. The introduction of its stable isotope-labeled form, D-Mannitol-13C, has opened new avenues for its use as a highly specific and sensitive tracer in various physiological and pharmacological studies. This technical guide provides an in-depth overview of the mechanism of action of this compound as a tracer, its primary applications, detailed experimental protocols, and quantitative data to support its use in intestinal permeability assessment, blood-brain barrier integrity evaluation, and renal function studies. Its key advantage lies in its largely metabolically inert nature within the human body, with the stable 13C label allowing for precise differentiation from endogenous or dietary mannitol, thereby significantly reducing background noise and improving the accuracy of tracer measurements.

Core Mechanism of Action as a Tracer

The utility of this compound as a tracer is predicated on its distinct absorption, distribution, metabolism, and excretion (ADME) profile. When administered orally, D-mannitol is poorly absorbed from the gastrointestinal tract. The unabsorbed portion is subject to fermentation by the gut microbiota, a process that can be tracked by measuring the production of 13CO2.[1][2] The fraction that is absorbed into the systemic circulation is minimally metabolized by the host and is primarily excreted unchanged in the urine.[3][4][5] This characteristic of being largely metabolically inert in human tissues makes it an excellent marker for tracking physiological processes such as intestinal permeability and glomerular filtration.[3][4][6]

The stable isotope label (13C) allows for its unambiguous detection and quantification by mass spectrometry, distinguishing it from the naturally abundant 12C-mannitol which can be present in the diet.[3] This specificity is crucial for accurate tracer studies, as it eliminates the confounding variable of background mannitol levels.[3]

Applications of this compound as a Tracer

Intestinal Permeability Assessment

This compound is a valuable tool for assessing intestinal barrier function. Due to its low absorption in a healthy intestine, an increased presence of 13C-mannitol in the urine following oral administration indicates a compromised intestinal barrier, often referred to as "leaky gut."[3][7]

Caption: Workflow of this compound as a tracer for intestinal permeability.

Blood-Brain Barrier (BBB) Integrity Evaluation

When administered intravenously, this compound can be used to assess the integrity of the blood-brain barrier. In a healthy state, the BBB restricts the passage of substances like mannitol from the blood into the brain. An increased concentration of 13C-mannitol in the brain tissue or cerebrospinal fluid (CSF) following intravenous injection is indicative of BBB disruption.[8][9][10]

Caption: Workflow of this compound as a tracer for BBB integrity.

Glomerular Filtration Rate (GFR) Assessment

The renal clearance of D-mannitol can be used to estimate the glomerular filtration rate (GFR), a key indicator of kidney function.[11] Because it is freely filtered by the glomeruli and not reabsorbed or secreted by the tubules to a significant extent, its rate of excretion in the urine is directly proportional to the GFR.[5][12][13] The use of this compound allows for precise measurement of its clearance without interference from endogenous substances.

Caption: Workflow of this compound as a tracer for GFR assessment.

Quantitative Data Summary

The following tables summarize key quantitative data from studies utilizing this compound as a tracer.

| Parameter | Value | Study Population | Reference |

| Baseline Urinary Excretion (pre-dose) | |||

| 13C-Mannitol | ~20-fold lower than 12C-Mannitol | Healthy Volunteers | [1][3] |

| Oral Administration (100 mg) | |||

| 24-hour Cumulative Urinary Excretion | 31 mg | Healthy Volunteers | [1][3] |

| Intravenous Administration in Mice | |||

| Plasma half-life | Biexponential decline | Mice | [8] |

| Brain uptake clearance (PS product) | 0.267 ± 0.021 µl g⁻¹ min⁻¹ | Mice | [8] |

| Renal Clearance | |||

| Agreement with 51Cr-EDTA clearance | Good | Outpatients with normal to moderately impaired renal function | [11] |

Table 1: Pharmacokinetic and Excretion Data for this compound

Detailed Experimental Protocols

Intestinal Permeability Assessment Protocol

This protocol is adapted from studies on healthy human volunteers.[3][14]

1. Patient Preparation:

-

Patients should fast overnight (minimum 8 hours).

-

Discontinue non-essential medications and supplements, particularly those affecting gastrointestinal motility or containing sugars like fructose, lactose, or other sugar alcohols, for at least 3 days prior to the test. Aspirin and other NSAIDs should also be avoided.

2. Baseline Sample Collection:

-

Collect a first-morning void urine sample to establish baseline levels of 13C-mannitol.

3. Tracer Administration:

-

Administer an oral solution of 100 mg of this compound dissolved in 250 mL of water. In some protocols, it is co-administered with lactulose (e.g., 5g) to assess the lactulose-to-mannitol ratio.

4. Urine Collection:

-

Collect all urine for the next 6 hours. It is recommended to collect in timed intervals (e.g., 0-2 hours and 2-6 hours) to assess permeability in different sections of the intestine.

-

No food should be consumed during the 6-hour collection period. Water intake is encouraged to ensure adequate urine output.

5. Sample Analysis:

-

Measure the concentration of this compound in the collected urine samples using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.[3][15]

Blood-Brain Barrier Integrity Assessment Protocol ( preclinical)

This protocol is based on a study in rats.[9][16]

1. Animal Preparation:

-

Anesthetize the animal (e.g., with isoflurane).

-

Catheterize a femoral vein for intravenous injection.

2. Tracer Administration:

-

Administer a bolus intravenous injection of this compound (e.g., 2.0 g/kg).

3. Sample Collection:

-

At a predetermined time point after injection (e.g., 90 minutes), collect blood samples.

-

Perfuse the animal transcardially with saline to remove blood from the brain vasculature.

-

Harvest the brain and collect cerebrospinal fluid (CSF) if required.

4. Sample Analysis:

-

Homogenize brain tissue samples.

-

Extract this compound from plasma, brain homogenate, and CSF.

-

Quantify the concentration of this compound using HPLC-MS/MS.

Glomerular Filtration Rate (GFR) Assessment Protocol

This protocol is a conceptual adaptation for this compound based on established methods for measuring GFR with other markers.[11][12][13][17]

1. Patient Preparation:

-

Ensure the patient is well-hydrated.

-

Insert two intravenous catheters, one for tracer infusion and one in the contralateral arm for blood sampling.

2. Tracer Administration:

-

Administer a bolus intravenous injection of a precisely known amount of this compound.

3. Sample Collection:

-

Collect timed blood samples at multiple intervals (e.g., 2, 3, and 4 hours post-injection).

-

Collect timed urine samples over a specific period (e.g., 2-4 hours post-injection).

4. Sample Analysis:

-

Measure the concentration of this compound in plasma and urine samples using HPLC-MS/MS.

5. GFR Calculation:

-

Calculate the GFR using the formula: GFR = (Urine concentration of 13C-Mannitol x Urine flow rate) / Plasma concentration of 13C-Mannitol.

Conclusion

This compound is a robust and versatile tracer with significant potential in both clinical diagnostics and pharmaceutical research. Its favorable ADME profile, particularly its limited metabolism in humans, combined with the specificity afforded by the 13C label, makes it a superior alternative to unlabeled mannitol for a range of applications. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to design and implement studies utilizing this powerful tool to investigate intestinal permeability, blood-brain barrier integrity, and renal function. Further research may expand its applications into other areas where a non-metabolized, freely filtered tracer is of value.

References

- 1. biorxiv.org [biorxiv.org]

- 2. biorxiv.org [biorxiv.org]

- 3. 13C Mannitol as a Novel Biomarker for Measurement of Intestinal Permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. ijpsm.com [ijpsm.com]

- 6. Mannitol | C6H14O6 | CID 6251 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Detection of 13C-Mannitol and Other Saccharides Using Tandem Mass Spectrometry for Evaluation of Intestinal Permeability or Leaky Gut | Springer Nature Experiments [experiments.springernature.com]

- 8. researchgate.net [researchgate.net]

- 9. Assessment of Mannitol-Induced Chronic Blood–Brain Barrier Dysfunction In Vivo Using Magnetic Resonance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Intravenous mannitol does not increase blood-brain barrier permeability to inert dyes in the adult rat forebrain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Mannitol clearance for the determination of glomerular filtration rate-a validation against clearance of 51 Cr-EDTA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Sequential changes in urine production, glomerular filtration rate, and electrolyte excretion after mannitol administration - PMC [pmc.ncbi.nlm.nih.gov]

- 13. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]

- 14. gdx.net [gdx.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. cdn.ymaws.com [cdn.ymaws.com]

The Metabolic Journey of D-Mannitol-13C: A Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of the metabolic pathways, experimental applications, and pharmacokinetic profile of 13C-labeled D-mannitol.

Introduction

D-mannitol, a naturally occurring sugar alcohol, is widely utilized in the pharmaceutical industry as an osmotic diuretic and a diagnostic agent.[1][2] Its stable isotope-labeled form, D-Mannitol-13C, has emerged as a superior tool for specific diagnostic applications, most notably in the assessment of intestinal permeability.[3][4] This technical guide provides a comprehensive overview of the metabolic fate of this compound in humans, details the experimental protocols for its use, presents quantitative pharmacokinetic data, and illustrates the key pathways and workflows involved.

Core Principles of D-Mannitol Metabolism in Humans

D-mannitol is characterized by its limited metabolism within the human body, a key feature that underpins its clinical utility.[5] When administered, it is poorly absorbed from the gastrointestinal tract and is primarily excreted unchanged in the urine.[1][5] This minimal interaction with human metabolic pathways makes it an ideal probe for assessing the integrity of the intestinal barrier.

Absorption and Excretion

Following oral administration, only a small fraction of D-mannitol is absorbed into the bloodstream.[6] The majority of the absorbed mannitol is rapidly filtered by the glomeruli in the kidneys and excreted in the urine without significant tubular reabsorption.[7] Studies have shown that approximately 80% of an intravenously administered dose of mannitol appears in the urine within three hours.[4]

The use of 13C-labeled D-mannitol offers a distinct advantage over its unlabeled counterpart by minimizing the impact of endogenous or dietary mannitol, thus reducing baseline noise and improving the accuracy of permeability measurements.[3]

Key Metabolic Pathways

While direct human metabolism of D-mannitol is minimal, two key pathways are relevant to its overall fate in the body: excretion and bacterial fermentation.

Renal Excretion Pathway

The primary route for absorbed this compound is renal clearance. After entering the systemic circulation, it is freely filtered by the glomeruli and passes into the urine with very little reabsorption. This pathway is central to its application in intestinal permeability testing, where the amount of orally administered this compound recovered in the urine is measured.

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. Mannitol IV (Mannitol Injection): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 3. pfizermedical.com [pfizermedical.com]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Mannitol Dehydrogenase - Creative Enzymes [creative-enzymes.com]

- 7. tandfonline.com [tandfonline.com]

A Technical Guide to Commercial D-Mannitol-13C for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of commercially available D-Mannitol-13C for research purposes. It is designed to assist researchers, scientists, and drug development professionals in sourcing this stable isotope-labeled compound and understanding its applications. This document outlines key commercial suppliers, provides a comparative analysis of their product specifications, and details experimental methodologies for its principal research uses.

Introduction to this compound

D-Mannitol, a sugar alcohol, is a versatile molecule in biomedical research. When labeled with the stable isotope carbon-13 (¹³C), it becomes a powerful tool for tracing metabolic pathways, assessing physiological functions, and serving as an internal standard in analytical chemistry. Its applications span from gastroenterology to metabolic research and advanced analytical techniques.

Commercial Suppliers and Product Specifications

A variety of life science and chemical suppliers offer D-Mannitol labeled with carbon-13 at different positions and with varying levels of isotopic enrichment. The choice of supplier and specific product will depend on the experimental requirements, including the desired isotopic purity, the specific carbon position(s) to be labeled, and the required quantity. Below is a comparative table of offerings from prominent commercial suppliers.

| Supplier | Product Name | Catalog Number (Example) | Isotopic Purity | Chemical Purity | Labeled Position(s) | Available Quantities |

| Cambridge Isotope Laboratories, Inc. | D-Mannitol (1-¹³C, 98%) | CLM-1189 | 98% | ≥98% | 1 | 250 mg, 500 mg, 1 g |

| D-Mannitol (U-¹³C₆, 99%) | CLM-6733 | 99% | 98% | Uniformly Labeled | 100 mg | |

| Sigma-Aldrich (Merck) | D-Mannitol-1-¹³C | 454613 | 99 atom % ¹³C | - | 1 | 250 mg, 1 g |

| D-Mannitol-¹³C₆ | 605492 | 99 atom % ¹³C | 99% (CP) | Uniformly Labeled | Inquire | |

| MedchemExpress | D-Mannitol-¹³C | HY-N0378S1 | >99% | >98% | Not specified | 1 mg, 5 mg |

| D-Mannitol-¹³C₆ | HY-N0378S3 | >99% | >98% | Uniformly Labeled | 1 mg, 5 mg | |

| Omicron Biochemicals, Inc. | D-[1-¹³C]mannitol | ALD-029 | ≥98% | ≥98% | 1 | 250 mg, 500 mg, 1 g |

| D-[2-¹³C]mannitol | ALD-028 | ≥98% | ≥98% | 2 | 250 mg, 500 mg, 1 g | |

| D-[UL-¹³C₆]mannitol | ALD-030 | ≥98% | ≥98% | Uniformly Labeled | 100 mg, 250 mg |

Key Research Applications and Experimental Protocols

This compound is utilized in several key research areas. Below are detailed protocols for some of its most significant applications.

Intestinal Permeability Assay

¹³C-Mannitol is increasingly used as a biomarker to assess intestinal permeability, often in conjunction with a larger, less permeable sugar like lactulose. The use of ¹³C-Mannitol overcomes the issue of baseline levels of unlabeled mannitol in urine from dietary sources.[1]

Experimental Protocol:

-

Patient/Subject Preparation:

-

Administration of Test Sugars:

-

A solution containing a known amount of ¹³C-Mannitol (e.g., 100 mg) and lactulose (e.g., 5g) dissolved in water is ingested by the subject.[3]

-

-

Urine Collection:

-

Sample Preparation for Analysis:

-

An internal standard (e.g., ¹³C₆-Mannitol if not used as the test substance) is added to a small aliquot of the collected urine.[3]

-

The sample is then prepared for analysis by liquid chromatography-mass spectrometry (LC-MS).

-

-

LC-MS/MS Analysis:

-

Data Analysis:

-

The concentrations of ¹³C-Mannitol and lactulose in the urine are determined.

-

The percentage of each sugar absorbed and excreted is calculated based on the initial dose and the total urine volume.

-

The ratio of lactulose to mannitol excretion is calculated to determine intestinal permeability. An elevated ratio indicates increased permeability.[2]

-

Metabolic Flux Analysis (MFA)